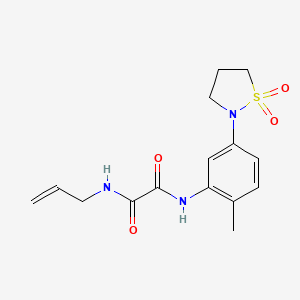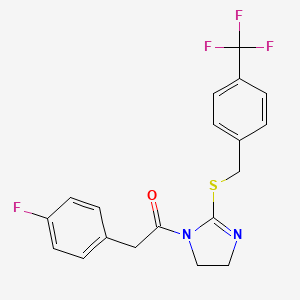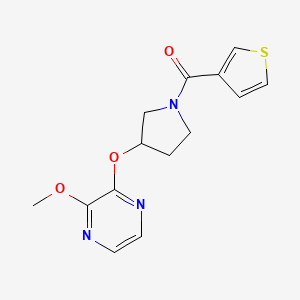
(2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone is a chemical compound with potential therapeutic applications. The compound has been synthesized through various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Tetrazoles, including the compound , are nitrogen-rich azoles with significant pharmaceutical potential. Researchers have synthesized tetrazole derivatives as active ingredients in modern medicines. For instance:
Hypertension Treatment
The compound’s biphenyl tetrazole moiety is commonly used in hypertension medications. High blood pressure has been linked to chronic infections (viruses and bacteria), making this area of research particularly relevant .
Antifungal Activity
Exploring the antifungal properties of this compound could yield valuable insights. Investigating its efficacy against specific fungal strains and understanding its mechanism of action would be crucial .
Cytotoxicity Studies
In vitro cytotoxicity assessments can help determine the compound’s impact on cell viability. Researchers can evaluate its effects on different cell lines to assess potential toxicity .
Glycosylphosphatidylinositol (GPI) Inhibition
Given the compound’s structure, it might interact with GPI, a lipid anchor involved in cell signaling. Investigating its inhibitory effects on GPI could be relevant for drug development .
Quantum Chemistry and Structural Analysis
Researchers can employ quantum chemistry calculations (such as DFT B3LYP) to explore the compound’s electronic structure, stability, and reactivity. Additionally, X-ray diffraction analysis provides insights into its three-dimensional arrangement .
Mechanism of Action
Target of Action
The primary target of this compound is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis .
Mode of Action
The compound interacts with its target through non-covalent interactions , forming two or more hydrogen bonds with amino acids in the active pockets of the targeted enzymes . This interaction results in encouraging binding energy, indicating a strong affinity between the compound and its target .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that it obeys all five rules with good bioavailability . This means the compound is well-absorbed into the body, distributed to the necessary sites, metabolized effectively, and excreted without causing harmful toxicants . These properties are crucial for the compound’s effectiveness as a drug .
Result of Action
The compound has shown significant antibacterial, anticancer, and anti-TB activities . It has demonstrated a significant zone of inhibition at higher concentrations, indicating its potential as an effective antibacterial agent . Furthermore, it has shown promising results in in vitro cytotoxic activity assays .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s lipophilicity can be boosted by substituting the carboxyl group in pharmacological molecules, which can enhance the bioavailability and reduce negative effects . .
properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-phenyltetrazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(17-19-21-24(20-17)16-9-5-2-6-10-16)23-13-11-22(12-14-23)15-7-3-1-4-8-15/h1-10H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICSZCNYAMUJJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2394552.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2394553.png)

![N-[5-Methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2394556.png)



![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2394563.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394564.png)
![1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2394566.png)
![2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid](/img/structure/B2394567.png)


![2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2394573.png)